molecular formula C15H16ClNO B1626554 4-Chloro-N-(3-methoxyphenethyl)aniline CAS No. 749806-32-4

4-Chloro-N-(3-methoxyphenethyl)aniline

Cat. No. B1626554
M. Wt: 261.74 g/mol
InChI Key: PPHLQGSQVIAEOD-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methoxyphenethyl)aniline is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.74 g/mol. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N-(3-methoxyphenethyl)aniline consists of a benzene ring substituted with a chlorine atom and an N-(3-methoxyphenethyl) group. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Processes and Industrial Production : The synthesis of related compounds, like 3-Chloro-4-(3-fluorobenzyloxy)aniline, demonstrates processes that can be adapted for the synthesis of 4-Chloro-N-(3-methoxyphenethyl)aniline. These methods emphasize cost-effectiveness, robustness, and minimal environmental impact, suitable for industrial production (Zhang Qingwen, 2011).

  • Photochemical Applications : In the field of photochemistry, the study of fluorescence quenching by compounds like boronic acid derivatives and anilines in varying environments has relevance. This research provides insights into the behavior of similar compounds in alcohol environments and their potential applications in photochemical processes (H. S. Geethanjali et al., 2015).

  • Polymer Science and Fluorescent Properties : Research on polyurethane cationomers incorporating anil groups, including salicylideneanil structures, highlights the potential for 4-Chloro-N-(3-methoxyphenethyl)aniline in creating polymers with unique properties like fluorescence. Such compounds could be valuable in developing new materials with specific photophysical behaviors (E. Buruianǎ et al., 2005).

  • Oxidative Chemical Reactions : Research on the selective oxidation of substituted anilines, leading to azoxyarenes and other products, underscores the reactivity of anilines in oxidation reactions. This knowledge is crucial for developing novel synthetic routes and understanding the chemical behavior of 4-Chloro-N-(3-methoxyphenethyl)aniline in oxidative conditions (Christin Gebhardt et al., 2008).

Environmental and Analytical Applications

  • Photocatalysis and Wastewater Treatment : Studies on the photodegradation of aniline compounds, including 4-methoxy aniline, using novel photocatalysts like silver halides, have significant implications for environmental applications. Such research is crucial for developing efficient methods for treating wastewater contaminated with aniline derivatives (Sajad Jafari & Alireza Nezamzadeh-Ejhieh, 2017).

Pharmaceutical and Biological Research

  • Antimicrobial Activity and Medicinal Chemistry : Research on novel quinazolinone derivatives, involving reactions with primary aromatic amines, including aniline derivatives, contributes to the development of new antimicrobial agents. This suggests the potential use of 4-Chloro-N-(3-methoxyphenethyl)aniline in the synthesis of biologically active compounds (O. M. Habib et al., 2013).

  • Cancer Research and Apoptosis Induction : The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer, in cancer research highlights the role of aniline derivatives in synthesizing efficacious anticancer agents. This underscores the significance of similar compounds in developing new therapeutic agents (N. Sirisoma et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is classified as a carcinogen. It is also very toxic to aquatic life with long-lasting effects . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-chloro-N-[2-(3-methoxyphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-18-15-4-2-3-12(11-15)9-10-17-14-7-5-13(16)6-8-14/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHLQGSQVIAEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538286
Record name 4-Chloro-N-[2-(3-methoxyphenyl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(3-methoxyphenethyl)aniline

CAS RN

749806-32-4
Record name 4-Chloro-N-[2-(3-methoxyphenyl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

22.1 g of N-(4-chlorophenyl)-3-methoxyphenylacetamide are reduced with lithium aluminum hydride in THF. After destroying the reagent with water, filtering, drying and evaporating in a rotary evaporator, the oily residue is taken up in diethyl ether, and the desired product is precipitated as the hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
T Mabank, KB Alexandre, SC Pelly, IR Green… - 2019 - scholar.sun.ac.za
6-Methoxytetrahydroisoquinoline hydrochloride was converted into four small libraries of substituted ureas, thioureas, sulfonamides and N-aryls, using the tetrahydroisoquinoline …
Number of citations: 5 scholar.sun.ac.za

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